2-Bromo-3,5-dichlorobenzoic acid
Overview
Description
2-Bromo-3,5-dichlorobenzoic acid is an organic compound that belongs to the group of halobenzoic acids. It is characterized by the presence of bromine and chlorine atoms attached to a benzoic acid core. This compound is known for its applications in various fields of research, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It is known that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific context . The bromine and chlorine substitutions on the benzene ring may influence the compound’s interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that benzoic acid derivatives can have a variety of effects, including modulation of enzyme activity and changes in cellular signaling .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,5-dichlorobenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,5-dichlorobenzoic acid can be synthesized through several methods. One common approach involves the bromination of 3,5-dichlorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the chlorination of 2-bromobenzoic acid. This process uses chlorinating agents such as chlorine gas or thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are designed to be efficient and cost-effective, with a focus on maximizing yield and minimizing waste. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form corresponding benzoic acid derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, amines; typically carried out in polar solvents like water or alcohols at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Potassium permanganate, chromium trioxide; reactions are conducted in acidic or basic aqueous solutions at controlled temperatures.
Major Products Formed
Substitution: Formation of various substituted benzoic acids and amides.
Reduction: Formation of corresponding benzoic acid derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
2-Bromo-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
2-Bromo-3,5-dichlorobenzoic acid can be compared with other halobenzoic acids, such as:
- 2-Bromo-4-chlorobenzoic acid
- 3,5-Dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Uniqueness
The unique combination of bromine and chlorine atoms in this compound imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications and research studies. Its reactivity and selectivity in various chemical reactions set it apart from other similar compounds .
Properties
IUPAC Name |
2-bromo-3,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNYGLRBYWKIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303014 | |
Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15396-39-1 | |
Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15396-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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